1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl-
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Overview
Description
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications in dyes, pharmaceuticals, and as intermediates in various chemical reactions. This specific compound is characterized by its three hydroxy groups and a methyl group attached to the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be achieved through several methods:
Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This method involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3) as a catalyst.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene, followed by oxidative dehydrogenation to yield the anthraquinone derivative.
Industrial Production Methods
Industrial production of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- typically involves large-scale oxidation of anthracene or the Friedel-Crafts reaction. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction of the compound can yield anthrone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium (VI) oxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed
Oxidation: More complex anthraquinone derivatives.
Reduction: Anthrone derivatives.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting various biochemical pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- can be compared with other similar compounds in the anthraquinone family:
9,10-Anthracenedione: Lacks the hydroxy and methyl groups, making it less reactive in certain chemical reactions.
1,2,4-Trihydroxy-9,10-anthracenedione: Similar structure but lacks the methyl group, affecting its chemical properties and reactivity.
2-Hydroxy-9,10-anthracenedione: Contains only one hydroxy group, making it less versatile in chemical reactions.
The uniqueness of 1,4-Anthracenedione, 2,5,10-trihydroxy-7-methyl- lies in its specific arrangement of hydroxy and methyl groups, which confer distinct chemical properties and reactivity compared to other anthraquinone derivatives .
Properties
CAS No. |
61281-22-9 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
4,5,10-trihydroxy-7-methylanthracene-1,2-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6/h2-5,16-17,20H,1H3 |
InChI Key |
HIYIYKGQEYTLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=CC(=O)C3=O)O)C(=C2C(=C1)O)O |
Origin of Product |
United States |
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